

"Anticancer agent 49 chemical structure and properties"

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Compound of Interest		
Compound Name:	Anticancer agent 49	
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In-Depth Technical Guide: Anticancer Agent 49

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 49, also identified as compound 10 in seminal research, is a novel hybrid molecule integrating a harmine derivative with a furoxan-based nitric oxide (NO) donor.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and established anticancer activities. The synthesis, experimental protocols for evaluating its efficacy, and the current understanding of its mechanism of action, including relevant signaling pathways, are detailed herein. Quantitative data are presented in tabular format for clarity and comparative analysis. Visual representations of key pathways and experimental workflows are provided to facilitate a deeper understanding of this promising therapeutic candidate.

Chemical Structure and Physicochemical Properties

Anticancer agent 49 is a harmine derivative-furoxan hybrid.[1] The core structure combines the β -carboline alkaloid, harmine, known for its antitumor properties, with a furoxan moiety, which serves as a nitric oxide donor.[1]

Table 1: Physicochemical Properties of **Anticancer Agent 49**[2]



Property	Value
Molecular Formula	C42H41BrN4O8S
Molecular Weight	841.77 g/mol
CAS Number	2763914-21-0
SMILES	CC1=INVALID-LINK=C4S(=O) (C5=CC=CC=C5)=O)=O)=C3)CCCC6=CC=CC =C6">N+CC7=CC=CC=C7.[Br-]

Anticancer Activity

Anticancer agent 49 has demonstrated potent cytotoxic activity against human hepatocellular carcinoma (HepG2) cells.[1] Its efficacy is attributed to the synergistic action of the harmine scaffold and the release of nitric oxide.[1]

Table 2: In Vitro Anticancer Activity of **Anticancer Agent 49**[1]

Cell Line	IC ₅₀ (μΜ)
HepG2	1.79

Mechanism of Action

The anticancer effect of **Anticancer agent 49** is believed to be multifactorial, stemming from the combined actions of its harmine and nitric oxide-donating components. The proposed mechanism involves the induction of apoptosis in cancer cells.[1][3]

Role of the Harmine Moiety

Harmine and its derivatives are known to exert anticancer effects through various mechanisms, including the induction of apoptosis via the mitochondrial signaling pathway.[3] In HepG2 cells, harmine has been shown to induce apoptosis in a concentration-dependent manner.[3] This process is associated with the activation of caspase-9 and caspase-3, and the downregulation of anti-apoptotic Bcl-2 family proteins such as Bcl-2, Mcl-1, and Bcl-xl.[3]



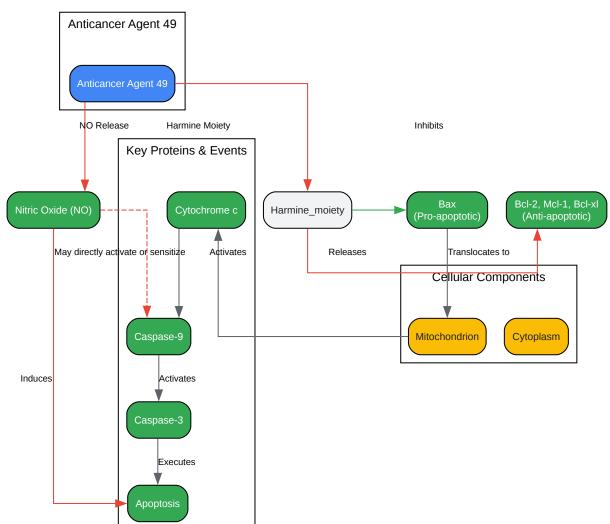
Role of the Nitric Oxide (NO) Donor

The furoxan moiety of **Anticancer agent 49** releases nitric oxide, a molecule with a dual role in cancer biology.[1][4] At high concentrations, NO can induce apoptosis and inhibit cell proliferation.[4] In HepG2 cells, NO donors have been shown to inhibit proliferation by inducing G0/G1 phase arrest and promoting apoptosis.[5] The release of NO from the furoxan is thought to be a key contributor to the cytotoxic activity of **Anticancer agent 49**.[1]

Proposed Signaling Pathway for Apoptosis Induction

The combined action of the harmine derivative and the released nitric oxide likely converges on the mitochondrial apoptosis pathway. Harmine initiates the intrinsic apoptotic cascade, while nitric oxide can potentiate this effect and also influence other cell signaling pathways.





Proposed Apoptotic Pathway of Anticancer Agent 49 in HepG2 Cells

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Caption: Proposed mechanism of apoptosis induction by Anticancer Agent 49 in HepG2 cells.

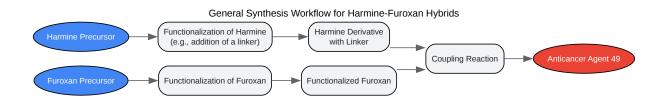
Experimental Protocols

The following protocols are based on methodologies reported in the primary literature for the synthesis and evaluation of harmine-furoxan hybrids and related compounds.



Synthesis of Anticancer Agent 49 (Compound 10)

The synthesis of harmine-furoxan hybrids involves a multi-step process. A detailed, step-by-step protocol would be found in the full text of the primary research by Zhezhe Li et al.[1] Generally, the synthesis involves the preparation of a harmine derivative with a suitable linker and a furoxan moiety, followed by their coupling.



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